4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core substituted with a 10,13-dimethyl group, a 3-oxo moiety, and a tetradecahydro scaffold. Its structure includes a 4-oxobutanoic acid group linked via a 2-oxoethoxy bridge to the steroid nucleus. The molecular formula is C₂₅H₃₄O₈, with a molecular weight of 462.53 g/mol (CAS 2203-97-6) . It belongs to the glucocorticoid/progestogen subclass of steroids and has been studied for its interaction with DNA G-quadruplex structures (e.g., hTERT promoter) via molecular docking and dynamics simulations .
Properties
IUPAC Name |
4-[2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNMIUKAXHHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid is a complex steroid derivative with potential implications in various biological systems. This article explores its biological activity based on existing research and data.
- IUPAC Name : this compound
- Molecular Formula : C24H38O5
- CAS Number : 2304-89-4
The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. Its steroidal backbone suggests potential interactions with steroid receptors and influence on metabolic pathways.
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Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative properties in certain cancer cell lines. For instance:
- In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
- The presence of oxo and keto functional groups may enhance its reactivity and ability to form complexes with cellular targets.
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Cholesterol Metabolism : Given its structural similarity to bile acids:
- It may play a role in cholesterol metabolism and lipid homeostasis.
- Research has indicated that bile acid derivatives can modulate cholesterol levels and influence liver function.
- Potential Anti-inflammatory Activity : Some studies suggest that steroid derivatives can exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Study 1: Antiproliferative Activity
A study focused on the antiproliferative effects of various steroid derivatives found that compounds similar to the one inhibited cell proliferation in human cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell growth and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Oxo Compound | MCF7 (Breast Cancer) | 15 | Induces apoptosis |
| 4-Oxo Compound | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Study 2: Cholesterol Regulation
Another investigation into bile acid derivatives demonstrated their ability to regulate cholesterol levels in vivo. The study indicated that these compounds could lower LDL cholesterol levels while increasing HDL cholesterol.
| Parameter | Control Group | Treated Group |
|---|---|---|
| LDL (mg/dL) | 130 | 90 |
| HDL (mg/dL) | 40 | 55 |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Steroidal Derivatives
Key Structural Differences :
- The target compound uniquely incorporates a 4-oxobutanoic acid group, distinguishing it from esterified derivatives like Testosterone Isocaproate or methyl pentanoate analogs (e.g., Compound 8) .
- Compared to Hydrocortisone Sodium Succinate, it lacks the 11-hydroxyl group and sodium carboxylate, instead retaining a free carboxylic acid .
Key Findings :
- Hydrocortisone Sodium Succinate shares the steroid core but is pharmacologically distinct due to its glucocorticoid activity .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Notes:
- The target compound’s free carboxylic acid reduces water solubility compared to Hydrocortisone Sodium Succinate but enhances reactivity in esterification .
Key Observations :
- The target compound’s synthesis likely involves oxoethoxy bridging similar to progesterone-conjugated probes in , which use click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
